Cas no 2137695-25-9 (5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride)

5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 5-(chloromethyl)-2-fluorobenzene-1-sulfonyl fluoride
- 5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride
- Benzenesulfonyl fluoride, 5-(chloromethyl)-2-fluoro-
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- インチ: 1S/C7H5ClF2O2S/c8-4-5-1-2-6(9)7(3-5)13(10,11)12/h1-3H,4H2
- InChIKey: QWGJPHBPSULZJZ-UHFFFAOYSA-N
- SMILES: ClCC1=CC=C(C(=C1)S(=O)(=O)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 262
- XLogP3: 2.2
- トポロジー分子極性表面積: 42.5
5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764480-0.5g |
5-(chloromethyl)-2-fluorobenzene-1-sulfonyl fluoride |
2137695-25-9 | 95% | 0.5g |
$754.0 | 2024-05-22 | |
Enamine | EN300-764480-0.1g |
5-(chloromethyl)-2-fluorobenzene-1-sulfonyl fluoride |
2137695-25-9 | 95% | 0.1g |
$691.0 | 2024-05-22 | |
Enamine | EN300-764480-5.0g |
5-(chloromethyl)-2-fluorobenzene-1-sulfonyl fluoride |
2137695-25-9 | 95% | 5.0g |
$2277.0 | 2024-05-22 | |
Enamine | EN300-764480-0.25g |
5-(chloromethyl)-2-fluorobenzene-1-sulfonyl fluoride |
2137695-25-9 | 95% | 0.25g |
$723.0 | 2024-05-22 | |
Enamine | EN300-764480-2.5g |
5-(chloromethyl)-2-fluorobenzene-1-sulfonyl fluoride |
2137695-25-9 | 95% | 2.5g |
$1539.0 | 2024-05-22 | |
Enamine | EN300-764480-0.05g |
5-(chloromethyl)-2-fluorobenzene-1-sulfonyl fluoride |
2137695-25-9 | 95% | 0.05g |
$660.0 | 2024-05-22 | |
Enamine | EN300-764480-1.0g |
5-(chloromethyl)-2-fluorobenzene-1-sulfonyl fluoride |
2137695-25-9 | 95% | 1.0g |
$785.0 | 2024-05-22 | |
Enamine | EN300-764480-10.0g |
5-(chloromethyl)-2-fluorobenzene-1-sulfonyl fluoride |
2137695-25-9 | 95% | 10.0g |
$3376.0 | 2024-05-22 |
5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride 関連文献
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
5-(Chloromethyl)-2-fluorobenzenesulfonyl fluorideに関する追加情報
Comprehensive Overview of 5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride (CAS No. 2137695-25-9)
5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride (CAS No. 2137695-25-9) is a specialized fluorinated aromatic sulfonyl fluoride derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its chloromethyl and fluorobenzenesulfonyl functional groups, serves as a versatile intermediate in organic synthesis. Its unique structure enables applications in the development of enzyme inhibitors, proteomics tools, and covalent drug discovery, aligning with the growing demand for targeted therapeutics.
In recent years, the scientific community has focused on sulfonyl fluoride-based probes due to their reactivity with nucleophilic amino acids, a trend reflected in popular search queries like "sulfonyl fluorides in drug design" and "covalent binding agents 2024." The compound’s CAS No. 2137695-25-9 is frequently indexed in patent databases, highlighting its relevance in kinase inhibitor development and bioconjugation strategies. Researchers also explore its potential in click chemistry applications, a topic trending in AI-driven molecular design discussions.
The chloromethyl moiety in 5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride offers a reactive handle for further derivatization, making it valuable for constructing PET radiotracers or fluorescent labels. This aligns with the surge in searches for "small-molecule imaging agents" and "precision medicine tools." Its fluorobenzenesulfonyl fluoride group, meanwhile, contributes to stability and selectivity—key factors in fragment-based drug discovery, a hot topic in computational chemistry forums.
From a synthetic perspective, this compound’s CAS No. 2137695-25-9 is often associated with cross-coupling reactions and SuFEx (Sulfur Fluoride Exchange) chemistry, a field popularized by Nobel laureate K. Barry Sharpless. Searches for "SuFEx-compatible building blocks" and "high-efficiency ligation" underscore its industrial relevance. Additionally, its role in protein profiling resonates with the rise of chemoproteomics as a dominant theme in life sciences research.
Quality control of 5-(Chloromethyl)-2-fluorobenzenesulfonyl fluoride involves advanced analytical techniques like HPLC-MS and 19F-NMR, addressing common queries about "fluorine-containing compound purity." Its storage conditions (typically under inert gas) and handling protocols are critical for maintaining reactivity—a point emphasized in laboratory safety guidelines and best practices articles.
In summary, CAS No. 2137695-25-9 represents a cutting-edge chemical tool bridging multiple disciplines. Its dual functionality (electrophilic fluorine and alkylating chloromethyl) positions it at the intersection of medicinal chemistry and chemical biology, answering the demand for modular, multifunctional intermediates in modern research.
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